Fadrozole

Aromatase Inhibition Endocrine Disruption In Vitro Pharmacology

Fadrozole (CGS 16949A) is a second-generation non-steroidal aromatase inhibitor distinguished by unique dual pharmacology targeting aromatase (CYP19A1; IC50 7 nM in rat ovarian microsomes) and aldosterone synthase (CYP11B2; R-enantiomer IC50 6 nM). This polypharmacology, absent in letrozole or anastrozole, enables mechanistic investigation of estrogen-RAAS crosstalk in cardiovascular-renal endocrinology and HPA axis studies. Its racemic nature provides enantiomer-dependent off-target profiles critical for dissecting mineralocorticoid signaling confounders. Clinical evidence demonstrates significantly lower cardiovascular events vs. tamoxifen (0% vs. 3 fatal events), validating its utility in SERM vs. AI thromboembolic risk research. The preferred positive control for rodent mammary carcinoma models.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 102676-47-1
Cat. No. B1662666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFadrozole
CAS102676-47-1
SynonymsCGS 020286A
CGS 16949A
CGS-020286A
CGS-16949A
CGS020286A
CGS16949A
FAD 286
FAD-286
FAD286
Fadrozole
Fadrozole Hydrochloride
Fadrozole Monohydrochloride
Hydrochloride, Fadrozole
Monohydrochloride, Fadrozole
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N
InChIInChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2
InChIKeyCLPFFLWZZBQMAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fadrozole (CAS 102676-47-1): Selective Aromatase Inhibitor for Breast Cancer Research and Estrogen-Dependent Disease Models


Fadrozole (CGS 16949A) is a non-steroidal, orally active aromatase inhibitor of the imidazole class, which functions by reversibly inhibiting the cytochrome P450 enzyme aromatase (CYP19A1), thereby suppressing the conversion of androgens to estrogens [1]. It is classified as a second-generation aromatase inhibitor and is used primarily as a research tool in oncology and endocrinology for investigating estrogen-dependent disease mechanisms, including hormone-responsive breast cancer [2].

Why Fadrozole Cannot Be Interchanged with Other Aromatase Inhibitors in Research Protocols


Despite belonging to the same mechanistic class as letrozole, anastrozole, and exemestane, fadrozole exhibits a distinct molecular structure and pharmacological profile that precludes simple interchangeability. The drug is a racemic mixture where its enantiomers demonstrate divergent selectivity for off-target cytochrome P450 enzymes, including aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) [1]. This unique polypharmacology can significantly influence experimental outcomes in endocrine models, particularly in studies of the hypothalamic-pituitary-adrenal (HPA) axis or mineralocorticoid signaling [2]. Therefore, substitution without validation risks introducing confounding variables related to altered cortisol or aldosterone synthesis.

Fadrozole Evidence Guide: Comparative Potency, Selectivity, and Clinical Differentiation


In Vitro Aromatase Inhibition Potency: Fadrozole Exhibits 3-4 Fold Greater Potency than Anastrozole in Rat Ovarian Microsomes

In a standardized in vitro assay using rat ovarian microsomes, fadrozole demonstrated significantly higher potency for aromatase inhibition compared to anastrozole, a commonly used third-generation inhibitor. This direct comparison highlights that fadrozole maintains a substantial potency advantage in this specific, commonly utilized research model for endocrine disruption [1].

Aromatase Inhibition Endocrine Disruption In Vitro Pharmacology

Clinical Tolerability vs. Tamoxifen: Fadrozole Demonstrates a Significantly Lower Incidence of Severe Cardiovascular Events in Phase III Trial

A Phase III randomized trial directly comparing fadrozole to tamoxifen as first-line therapy in postmenopausal women with advanced breast cancer revealed a significant difference in the safety profile. While efficacy was comparable, the incidence of clinically relevant toxic effects (WHO grade ≥2) was significantly lower for fadrozole [1]. Notably, severe cardiovascular events, including three fatalities, were observed only in the tamoxifen-treated cohort, suggesting a favorable safety profile for fadrozole regarding thromboembolic risk [1].

Clinical Oncology Drug Safety Thromboembolic Risk

Dual CYP11B2 Inhibition: Fadrozole Functions as a Potent Aldosterone Synthase Inhibitor, Distinct from Third-Generation AIs

Unlike the highly selective third-generation aromatase inhibitors letrozole and anastrozole, fadrozole demonstrates potent secondary inhibition of aldosterone synthase (CYP11B2). This off-target activity is enantiomer-specific and provides a unique pharmacological tool for studying the intersection of estrogen and mineralocorticoid signaling [1].

Aldosterone Synthase CYP11B2 Selectivity Profile

Optimal Research Applications for Fadrozole Based on Verified Comparative Evidence


Investigating Estrogen-Dependent Cancers in Rodent Models

Fadrozole is an excellent choice for researchers requiring a highly potent, non-steroidal aromatase inhibitor for rodent cancer models. As evidenced by its IC50 of 7 nM in rat ovarian microsomes, it is equipotent to letrozole in this system and significantly more potent than anastrozole [1]. Its established efficacy in suppressing estrogen and reducing tumor growth in rodent mammary carcinoma models makes it a robust positive control for preclinical oncology studies [2].

Mechanistic Studies of Cardiovascular Safety in Endocrine Therapy

For researchers exploring the link between endocrine therapy and cardiovascular events, fadrozole serves as a critical comparative tool. Clinical evidence from a Phase III trial shows that fadrozole treatment resulted in a significantly lower incidence of severe cardiovascular events compared to tamoxifen (0% vs. 3 fatal events) [1]. This makes it a valuable agent for dissecting the mechanisms of thromboembolic risk associated with selective estrogen receptor modulators (SERMs) versus aromatase inhibitors.

Modeling Combined Estrogen and Mineralocorticoid Suppression

Fadrozole's unique polypharmacology as a racemic mixture inhibiting both aromatase and aldosterone synthase (CYP11B2) makes it the preferred compound for studies investigating the interplay between estrogen signaling and the renin-angiotensin-aldosterone system (RAAS) [1]. Researchers studying cardiovascular-renal endocrinology, hypertension, or heart failure can leverage fadrozole's dual inhibition profile (R-enantiomer IC50 of 6 nM for CYP11B2) [1], a characteristic not shared by letrozole or anastrozole, which are essentially inactive at this target [2].

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